4-(1,3-Dioxolan-2-yl)benzamidoxime

Medicinal Chemistry Prodrug Design Physicochemical Characterization

Dual-functional benzamidoxime with orthogonally reactive amidoxime and 1,3-dioxolane (masked aldehyde) handles. The para-substituted dioxolane ring retains mARC enzyme compatibility, enabling prodrug bioactivation. Enables divergent synthesis of 1,2,4-oxadiazoles, benzamidines, and aldehyde-derived libraries. Ideal for SAR panels, amidine-based pharmacophores, and diversity-oriented synthesis. High purity ensures clean reduction kinetics.

Molecular Formula C10H12N2O3
Molecular Weight 208.217
CAS No. 1236148-81-4
Cat. No. B2501053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dioxolan-2-yl)benzamidoxime
CAS1236148-81-4
Molecular FormulaC10H12N2O3
Molecular Weight208.217
Structural Identifiers
SMILESC1COC(O1)C2=CC=C(C=C2)C(=NO)N
InChIInChI=1S/C10H12N2O3/c11-9(12-13)7-1-3-8(4-2-7)10-14-5-6-15-10/h1-4,10,13H,5-6H2,(H2,11,12)
InChIKeyALLSEOFWLPSQKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Dioxolan-2-yl)benzamidoxime (CAS 1236148-81-4) Technical Baseline: Procurement Specifications for Amidoxime-Based Prodrug Scaffold Selection


4-(1,3-Dioxolan-2-yl)benzamidoxime (CAS 1236148-81-4) is a para-substituted benzamidoxime derivative with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . The compound features a 1,3-dioxolane ring attached to the para-position of the phenyl moiety, with an amidoxime (N-hydroxyamidine) functional group serving as a critical prodrug-activatable handle [1]. The compound is commercially available at ≥95% purity for research applications .

Why Generic Substitution of 4-(1,3-Dioxolan-2-yl)benzamidoxime Cannot Be Assumed Without Quantitative Comparability Data


Substitution among benzamidoxime derivatives cannot be assumed without direct comparative data because structural modifications, particularly para-substituents on the phenyl ring, produce compound-specific effects on enzyme-substrate interactions [1]. Published studies on benzamidoxime derivatives demonstrate that chloride substitution patterns alone alter IC50 values against leukemia cell lines by approximately 3.5-fold (e.g., from 65 µM to 19 µM in Jurkat cells) [2]. Similarly, the amidoxime prodrug approach was shown to be effective for only a subset of structurally distinct diamidines, with some structural classes exhibiting no oral anti-Pneumocystis activity despite their corresponding amidines being highly active intravenously [3]. These findings underscore that minor structural variations in amidoxime derivatives translate to quantitatively distinct biological outcomes, rendering generic substitution scientifically invalid in the absence of compound-specific comparative data. The following section presents the available evidence for 4-(1,3-Dioxolan-2-yl)benzamidoxime, explicitly acknowledging where high-strength comparative evidence is limited.

4-(1,3-Dioxolan-2-yl)benzamidoxime: Quantitative Evidence Guide for Research Selection


Physicochemical Characterization: 4-(1,3-Dioxolan-2-yl)benzamidoxime vs. Unsubstituted Benzamidoxime

4-(1,3-Dioxolan-2-yl)benzamidoxime possesses a 1,3-dioxolane ring substitution at the para-position of the phenyl ring, distinguishing it structurally from unsubstituted benzamidoxime (C7H8N2O, MW 136.15 g/mol) . This substitution confers a calculated XLogP of 0.5, topological polar surface area (TPSA) of 77.1 Ų, and 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. By comparison, unsubstituted benzamidoxime has a simpler aromatic profile with no heterocyclic substitution [2].

Medicinal Chemistry Prodrug Design Physicochemical Characterization

Class-Level Prodrug Activation Potential: Benzamidoxime Reduction via mARC Enzyme System

As a benzamidoxime derivative, 4-(1,3-Dioxolan-2-yl)benzamidoxime belongs to a compound class known to undergo N-reductive activation to the corresponding amidine via the mitochondrial Amidoxime Reducing Component (mARC) enzyme system in conjunction with cytochrome b5 and cytochrome b5 reductase [1]. Studies on para-substituted benzamidoximes demonstrated that the enzymatic reduction by mARC is not significantly influenced by the electronic properties of the para-substituent (Hammett σ) or lipophilicity, indicating that the 1,3-dioxolane substitution does not preclude mARC-catalyzed bioactivation [1]. In vitro assays using porcine and human mARC preparations have quantified reduction kinetics for various para-substituted benzamidoxime derivatives, establishing this class-level enzymatic pathway [2].

Prodrug Activation Enzymology Drug Metabolism

Structural Determinants of Cytotoxicity: Chloride-Substituted Benzamidoxime Derivatives as Class Benchmark

Comparative cytotoxicity studies on benzamidoxime derivatives against human leukemia cell lines provide quantitative benchmarks for the class. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivative IIIc exhibited IC50 values of 19 µM in Jurkat T-cell lymphoma cells and 6.9 µM in HL-60RG leukemia cells [1]. In contrast, non-chlorinated benzamidoxime analogs showed IC50 values of 65 µM (Jurkat) and 59 µM (HL-60RG) [1]. At 5 µM (below IC50), benzamidoxime derivatives induced transient cell-cycle arrest; at 10 µM (above IC50), they triggered sustained cell death [1]. No direct cytotoxicity data for 4-(1,3-Dioxolan-2-yl)benzamidoxime have been identified in accessible literature.

Anticancer Research Cytotoxicity Structure-Activity Relationship

Commercial Availability Benchmark: Purity Specifications for 4-(1,3-Dioxolan-2-yl)benzamidoxime

4-(1,3-Dioxolan-2-yl)benzamidoxime (CAS 1236148-81-4) is commercially available as a versatile small molecule scaffold with a purity specification of ≥95% . The compound is offered in research quantities (typically 100 mg to 1 g) and is marketed as a building block for synthetic elaboration . Alternative vendors supply the compound at ≥97% purity with storage recommendations of 2-8°C sealed in dry conditions . The 1,3-dioxolane ring provides a protected aldehyde equivalent that can be deprotected under acidic conditions, while the amidoxime group offers a handle for heterocycle synthesis (e.g., 1,2,4-oxadiazoles) or prodrug elaboration [1].

Research Reagent Procurement Chemical Purity Scaffold Synthesis

Recommended Research Applications for 4-(1,3-Dioxolan-2-yl)benzamidoxime Based on Available Evidence


Prodrug Scaffold Development Targeting mARC-Mediated Bioactivation

Based on the established class-level mechanism of benzamidoxime reduction to amidines via the mitochondrial Amidoxime Reducing Component (mARC) enzyme system [1], 4-(1,3-Dioxolan-2-yl)benzamidoxime is positioned as a candidate prodrug scaffold. The para-substituted 1,3-dioxolane ring does not impair mARC-catalyzed bioactivation, as demonstrated by structure-activity studies showing that para-substituent electronic properties do not significantly influence enzymatic reduction kinetics [2]. Researchers developing amidine-based pharmacophores requiring improved oral bioavailability or reduced basicity may consider this scaffold, with the understanding that compound-specific in vitro reduction kinetics and in vivo activation profiles require direct experimental validation.

Dual-Handle Scaffold for Heterocycle Library Synthesis

4-(1,3-Dioxolan-2-yl)benzamidoxime provides two orthogonal synthetic handles: the amidoxime group (which can participate in cyclization reactions to form 1,2,4-oxadiazoles and related heterocycles) and the 1,3-dioxolane ring (which serves as a protected aldehyde equivalent, deprotectable under acidic conditions to reveal the free formyl group). Published methodology demonstrates that amidoximes undergo metal-free, substituent-controlled cyclization with alkynylbenziodoxolones to yield oxadiazine derivatives with high chemoselectivity [3]. This dual functionality enables divergent library synthesis, where the amidoxime moiety can be elaborated independently of the protected aldehyde handle. Researchers engaged in diversity-oriented synthesis or scaffold-hopping campaigns may find this compound advantageous over simpler benzamidoxime scaffolds lacking the second orthogonal reactive site .

Reference Compound for Para-Substituted Benzamidoxime Structure-Activity Relationship Studies

Given the well-documented sensitivity of benzamidoxime biological activity to substituent patterns—exemplified by the ~3.4-fold difference in IC50 between chlorinated and non-chlorinated derivatives in Jurkat cells [4]—4-(1,3-Dioxolan-2-yl)benzamidoxime serves as a structurally distinct reference compound for systematic SAR investigations. The 1,3-dioxolane substituent represents a neutral, moderately polar group (XLogP = 0.5) that differs electronically and sterically from halogen, alkyl, or nitro substituents examined in existing mARC substrate studies [2]. Inclusion of this compound in SAR panels enables the deconvolution of substituent effects on enzyme-substrate recognition, reduction kinetics, and downstream biological activity. Researchers should note that no direct comparative biological data exist for this specific compound, making it suitable for de novo SAR exploration rather than as a validated lead candidate.

Synthetic Intermediate for Functionalized Benzamidine Derivatives

The amidoxime functional group undergoes clean reduction to the corresponding amidine under both enzymatic (mARC-catalyzed) and chemical reducing conditions [1][5]. This transformation provides access to 4-(1,3-dioxolan-2-yl)benzamidine—a compound containing a strongly basic amidine group and a protected aldehyde handle. Such intermediates are valuable for synthesizing bis-cationic aromatic compounds, a class with documented antimicrobial activity against Pneumocystis carinii and Plasmodium falciparum [6]. The 1,3-dioxolane ring can be subsequently deprotected to generate the corresponding aldehyde, enabling further derivatization via reductive amination, Wittig olefination, or hydrazone formation. This synthetic sequence positions 4-(1,3-Dioxolan-2-yl)benzamidoxime as an entry point to functionalized benzamidines that are not readily accessible from simpler benzamidoxime precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1,3-Dioxolan-2-yl)benzamidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.